molecular formula C20H20N4O3S B13372935 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372935
M. Wt: 396.5 g/mol
InChI Key: KMFPTQANPNFGGL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, contributes to its interesting chemical and biological properties.

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby reducing cancer cell viability .

Comparison with Similar Compounds

Similar compounds to 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolopyrazines. These compounds share similar structural features but may differ in their biological activities and chemical properties. For example:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O3S/c1-4-27-15-8-6-14(7-9-15)19-23-24-18(21-22-20(24)28-19)12-13-5-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3

InChI Key

KMFPTQANPNFGGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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